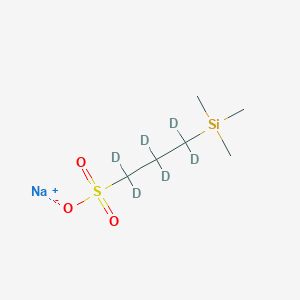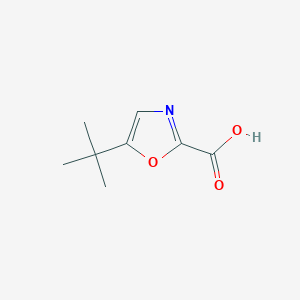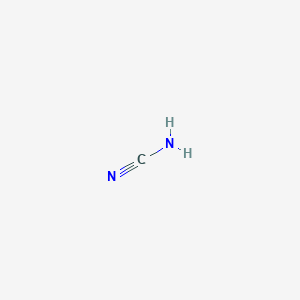
3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt
Descripción general
Descripción
3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt, also known as DSS-d6 or 2,2-Dimethyl-2-silapentane-5-sulfonate-d6 sodium salt, is a compound used as an internal standard for NMR (nuclear magnetic resonance) studies . It results in high-intensity proton peaks which are easily identified . DSS-d6 also has negligible sensitivity towards pH and temperature changes .
Molecular Structure Analysis
The linear formula of this compound is (CH3)3Si(CD2)3SO3Na . It has a molecular weight of 224.36 .Chemical Reactions Analysis
This compound is used in exometabolome analysis using 1H-NMR spectroscopy as an internal standard for metabolite quantification . It has been used for the preparation of DMSO (dimethyl sulfoxide)/DSS solvent solution to make NMR leaf extract samples .It is suitable for NMR and bio NMR techniques . The melting point is 118-120 °C (lit.) .
Aplicaciones Científicas De Investigación
Quantitative NMR (qNMR) Internal Standard
DSS-d6 is widely used as an internal standard in qNMR due to its stability and inertness. It provides a reliable reference signal for quantifying the concentration of other substances in a sample .
Metabolomics
In metabolomic studies, DSS-d6 serves as a reference compound for the quantification and identification of metabolites within a biological sample. It is particularly useful in 1H-NMR metabolomic analysis .
Biomass Conversion and Biorefinery
DSS-d6 is utilized in the analysis of lignin-derived products. It aids in the characterization of polymers produced from biomass, which are important for developing sustainable materials .
Marine Drug Research
In the field of marine drug discovery, DSS-d6 is used in the structural analysis of marine-derived metabolites. It helps in understanding the chemomodulatory effects of these compounds on cancer cells .
Chemical Synthesis
DSS-d6 is used as a reagent in chemical synthesis, particularly in the preparation of reference materials and calibration standards for analytical purposes .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that dss-d6 is often used as an internal standard in nmr spectroscopy
Mode of Action
Its role in NMR spectroscopy is to provide a stable, known reference signal against which other compounds can be measured
Biochemical Pathways
Its primary use is in the field of spectroscopy rather than biochemistry .
Result of Action
Its value lies in its consistent and well-understood behavior in NMR spectroscopy, which allows it to serve as a reliable reference .
Action Environment
The efficacy and stability of DSS-d6 as an internal standard can be influenced by the conditions of the NMR experiment, including the pH, temperature, and ionic strength of the solution . .
Propiedades
IUPAC Name |
sodium;1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1/i4D2,5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXKRHYVOGVDA-CHBZFOKHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])[Si](C)(C)C)C([2H])([2H])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NaO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584454 | |
| Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt | |
CAS RN |
284664-85-3 | |
| Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) and why is it used in quantitative NMR (qNMR)?
A: 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) is a chemical compound commonly used as an internal standard in qNMR. [, , ] Its popularity stems from several key characteristics:
- Simple Spectrum: DSS-d6 exhibits a single, sharp signal at 0 ppm in 1H NMR spectra, simplifying analyte quantification. [, ]
- Solubility: It demonstrates good solubility in various deuterated solvents, including D2O, DMSO-d6, CD3OD, and CDCl3. []
- Chemical Inertness: DSS-d6 generally doesn't react with common analytes, ensuring accurate quantification. []
Q2: How does DSS-d6 enable absolute quantification in qNMR?
A: In qNMR, the signal intensity of a given NMR resonance is directly proportional to the molar amount of that nucleus in the sample. [, ] By adding a known amount of DSS-d6 to a sample containing an unknown quantity of the target analyte, the analyte's concentration can be calculated from the ratio of its signal intensity to the DSS-d6 signal intensity. [] This approach eliminates the need for calibration curves, making qNMR a powerful tool for absolute quantification.
Q3: Can you provide examples of compounds quantified using DSS-d6 as an internal standard?
A3: DSS-d6 has been successfully utilized in the absolute quantification of various compounds, including:
- Natural Products: Carminic acid in cochineal extract. []
- Pharmaceutical Compounds: Cyclophosphamide hydrate and sofosbuvir. [, ]
- Small Molecules in Complex Mixtures: Glycine and maleic acid in H2O-rich solutions. []
Q4: Are there any limitations to using DSS-d6 in qNMR?
A4: While generally reliable, using DSS-d6 in qNMR has a few potential limitations:
- Signal Overlap: The DSS-d6 signal might overlap with analyte signals in crowded spectral regions, hindering accurate integration. [] This is less problematic with 31P-qNMR due to simpler spectra. [, ]
- Solvent Effects: The chemical shift of the DSS-d6 signal can slightly vary depending on the solvent, potentially affecting quantification accuracy. []
Q5: Are there alternative internal standards to DSS-d6 for qNMR?
A: Yes, other compounds can serve as internal standards in qNMR depending on the specific application and solvent. Research has explored the use of potassium hydrogen phthalate, maleic acid, 3,5-bis-trifluoromethyl benzoic acid, dimethyl sulfone, dimethyl terephthalate, and 1,4-bis-trimethlsilyl benzene (or its deuterated form) as potential alternatives to create a "universal" SI-traceable calibrator suite. [] These compounds offer a range of chemical shifts and solubilities, allowing for flexibility in method development.
Q6: What is the significance of SI-traceability in qNMR using DSS-d6?
A: SI-traceability refers to the ability to relate measurement results to the International System of Units (SI) through an unbroken chain of calibrations. [, ] To achieve SI-traceable qNMR analysis using DSS-d6, its concentration can be corrected using certified reference materials (CRMs) like diethyl phthalate or potassium hydrogen phthalate. [] This ensures the reliability and comparability of qNMR results across different laboratories and studies.
Q7: What are the advantages of using qNMR with DSS-d6 over traditional analytical techniques?
A7: qNMR with DSS-d6 offers several advantages over traditional analytical methods like chromatography:
- Direct Measurement: qNMR directly measures the number of nuclei, providing absolute quantification without requiring compound-specific standards or calibration curves. [, ]
- Speed and Simplicity: qNMR analysis is generally faster and simpler than chromatographic methods, often requiring only 10-20 minutes. []
Q8: What are some future directions for research on DSS-d6 in qNMR?
A8: While DSS-d6 is well-established in qNMR, future research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















